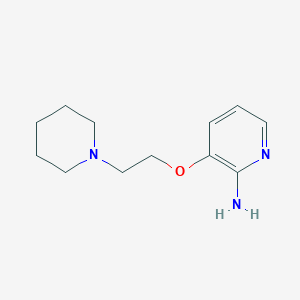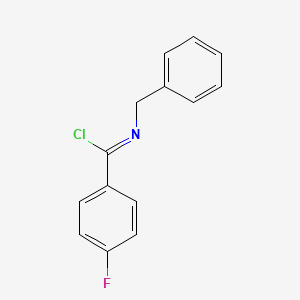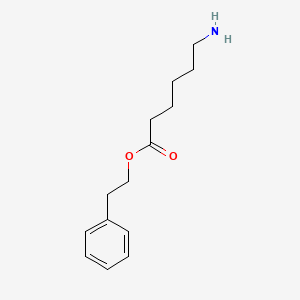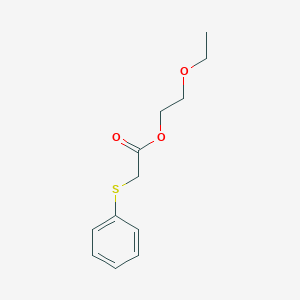![molecular formula C21H28N2 B14266124 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline CAS No. 138749-44-7](/img/structure/B14266124.png)
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is an organic compound with a complex structure It features a cyclohexyl ring substituted with an aminophenyl group and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline can be achieved through several methods. One common approach involves the Friedel-Crafts reaction, where aniline derivatives react with aldehydes in the presence of a catalyst. For example, the use of Brönsted acidic ionic liquids as catalysts has been shown to be effective in synthesizing aniline-based compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yields and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, enhancing the compound’s reactivity.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amines.
Aplicaciones Científicas De Investigación
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminobiphenyl: Similar in structure but lacks the cyclohexyl ring and additional methyl groups.
4-ANPP (4-anilino-N-phenethylpiperidine): Used as a precursor in pharmaceutical synthesis.
Uniqueness
4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
| 138749-44-7 | |
Fórmula molecular |
C21H28N2 |
Peso molecular |
308.5 g/mol |
Nombre IUPAC |
4-[1-(4-aminophenyl)-3,3,5-trimethylcyclohexyl]aniline |
InChI |
InChI=1S/C21H28N2/c1-15-12-20(2,3)14-21(13-15,16-4-8-18(22)9-5-16)17-6-10-19(23)11-7-17/h4-11,15H,12-14,22-23H2,1-3H3 |
Clave InChI |
BDFOELUHQOTNRK-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC(C1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2-Ethylbutyl)phenoxy]-N-propoxyethan-1-amine](/img/structure/B14266046.png)

![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)


